molecular formula C8H11NO2 B13056090 (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL

Cat. No.: B13056090
M. Wt: 153.18 g/mol
InChI Key: XVLDHRZCNVRYIN-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the use of chiral catalysts to achieve the desired stereochemistry during the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.

Scientific Research Applications

(2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL: The enantiomer of (2R)-2-Amino-2-(2-hydroxyphenyl)ethan-1-OL, with similar chemical properties but different biological activities.

    2-Amino-2-(2-hydroxyphenyl)ethanol: A racemic mixture of both enantiomers.

    2-Amino-2-(4-hydroxyphenyl)ethanol: A similar compound with the hydroxyl group in the para position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m0/s1

InChI Key

XVLDHRZCNVRYIN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)O

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)O

Origin of Product

United States

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